molecular formula C21H22N2O B183959 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 37587-36-3

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B183959
CAS RN: 37587-36-3
M. Wt: 318.4 g/mol
InChI Key: INEXZJWRARALIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and acts on the same receptors in the brain. In

Mechanism Of Action

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one acts on the same receptors in the brain as THC, namely the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in the compound's therapeutic effects.

Biochemical And Physiological Effects

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of biochemical and physiological effects. One of the main effects is its analgesic properties. Studies have shown that 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can effectively reduce pain in animal models. This compound also has anti-inflammatory properties and can reduce inflammation in a variety of tissues. In addition, 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one for lab experiments is its potency. This compound is highly potent and can be used in very small amounts, making it cost-effective for researchers. In addition, 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is stable and can be stored for long periods of time without degradation. However, one of the limitations of 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is its potential for abuse. This compound is a synthetic cannabinoid and has psychoactive effects similar to THC. Researchers must take precautions to ensure that 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used safely and responsibly.

Future Directions

There are several potential future directions for research on 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new analogs of this compound that have improved therapeutic properties. Another area of research is the elucidation of the molecular mechanisms underlying 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one's therapeutic effects. This could lead to the development of new drugs that target the endocannabinoid system for the treatment of a wide range of diseases. Finally, more research is needed to understand the potential risks associated with the use of 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and other synthetic cannabinoids, particularly in the context of abuse and addiction.

Synthesis Methods

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is synthesized by a multistep process that involves the reaction of several chemical intermediates. The first step involves the condensation of 1,2,3,4-tetrahydro-6-nitro-2,4-dioxoquinoline with cyclohexanone to form a key intermediate, 4,4-dimethyl-2-cyclohexen-1-one. This intermediate is then reacted with 4-chlorobenzylamine in the presence of a reducing agent to yield 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.

Scientific Research Applications

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been the treatment of pain. Studies have shown that 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a potent analgesic and can effectively reduce pain in animal models. This compound has also been investigated for its potential use in the treatment of anxiety and depression. In addition, 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-21(2)12-17-19(18(24)13-21)20(14-8-4-3-5-9-14)23-16-11-7-6-10-15(16)22-17/h3-11,20,22-23H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEXZJWRARALIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS RN

37587-36-3
Record name 3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)(1,4)diazepin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037587363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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